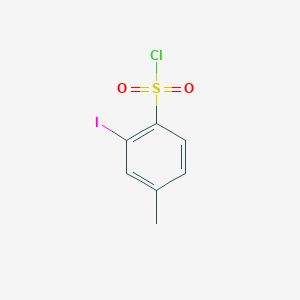

2-Iodo-4-methylbenzenesulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

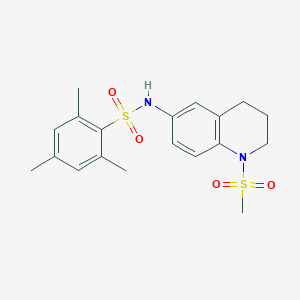

2-Iodo-4-methylbenzenesulfonyl chloride is a chemical compound with the molecular formula C7H6ClIO2S . It has a molecular weight of 316.55 . The compound is used in various chemical reactions due to its unique properties .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H6ClIO2S/c1-5-2-3-7(6(9)4-5)12(8,10)11/h2-4H,1H3 . This code provides a specific description of the compound’s molecular structure.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, benzenesulfonyl chloride, a related compound, is known to react with compounds containing reactive N-H and O-H bonds .Physical and Chemical Properties Analysis

This compound has a melting point of 66-67 degrees Celsius . More specific physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación

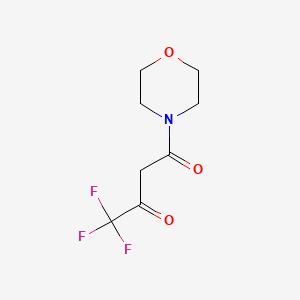

Solvation Effects and Hydrolysis

- Hydrolysis in Aqueous Dioxane : 2-Methylbenzenesulfonyl chloride and bromide, closely related to 2-iodo-4-methylbenzenesulfonyl chloride, show nonmonotonic activation parameters in their hydrolysis in aqueous dioxane mixtures. This variability is significantly influenced by the type of halogen present in the compound (Ivanov, Kislov, & Gnedin, 2004).

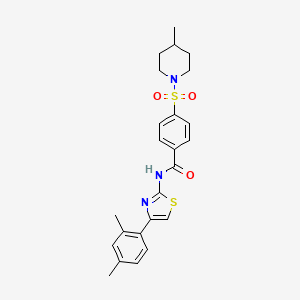

Antibacterial Agents

- Synthesis of Antibacterial Compounds : 4-Methylbenzenesulfonyl chloride, a compound structurally related to this compound, has been used in the synthesis of N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides. These compounds exhibit potent antibacterial properties and moderate to weak enzyme inhibition (Abbasi et al., 2015).

Molecular Structure Analysis

- Crystallographic Studies : The molecule methyl 2-(p-toluenesulfonamido)benzoate, synthesized using 4-methylbenzenesulfonyl chloride, demonstrates distinct intramolecular N—H⋯O hydrogen bonding. This compound's crystal structure has been elucidated, contributing to the understanding of molecular interactions and bonding (Zhang et al., 2010).

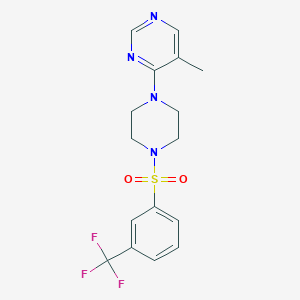

Catalysis and Hydrolysis Pathways

- Catalysis in Hydrolysis Reactions : Studies on 2-methylbenzenesulfonyl chloride, a compound similar to this compound, show that its hydrolysis in water-2-propanol mixtures occurs through bifunctional catalysis. This involves either a water dimer or an alcohol hydrate, indicating complex catalytic pathways (Ivanov et al., 2005).

Chemical Synthesis

- Synthesis of Benzoic Acid Derivatives : 4-Methylbenzenesulfonyl chloride has been utilized in a new synthesis method for 4-(methylsulfonyl)benzoic acid. This process highlights environmental considerations and is suitable for large-scale production, showcasing the practical applications of such compounds in industrial chemistry (Yin, 2002).

Safety and Hazards

Direcciones Futuras

While specific future directions for 2-Iodo-4-methylbenzenesulfonyl chloride are not detailed in the search results, research into similar compounds continues to be an active area of study . This includes the development of new synthetic strategies and the exploration of potential therapeutic applications .

Mecanismo De Acción

Target of Action

It’s known that sulfonyl chlorides are generally reactive towards nucleophiles due to the good leaving group (chloride), which suggests that this compound could potentially react with a variety of biological targets, such as proteins or dna, that have nucleophilic functional groups .

Mode of Action

Sulfonyl chlorides are typically electrophiles that can undergo nucleophilic substitution reactions . In such reactions, a nucleophile (a molecule that donates an electron pair) attacks the sulfonyl chloride, leading to the displacement of the chloride ion. This could result in the formation of a covalent bond between the 2-Iodo-4-methylbenzenesulfonyl group and the nucleophile .

Biochemical Pathways

Given its potential reactivity towards a variety of biological nucleophiles, it could conceivably interfere with multiple biochemical pathways depending on the specific cellular context .

Pharmacokinetics

As a small molecule, it might be expected to have reasonable bioavailability, but this would also depend on factors such as its solubility and stability .

Result of Action

Given its potential reactivity, it could conceivably lead to the modification of various biomolecules, potentially disrupting their normal function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Iodo-4-methylbenzenesulfonyl chloride. Factors such as pH, temperature, and the presence of other reactive species could potentially affect its reactivity and stability .

Análisis Bioquímico

Biochemical Properties

It is known that the compound has a melting point of 66-67 degrees Celsius

Cellular Effects

It is known that chloride ions, such as those in 2-Iodo-4-methylbenzenesulfonyl chloride, play vital roles in cellular physiology including stabilization of cell membrane potential, transepithelial transport, maintenance of intracellular pH, cell proliferation, fluid secretion, and regulation of cell volume .

Molecular Mechanism

It is known that chloride ions, such as those in this compound, can participate in various biochemical reactions

Temporal Effects in Laboratory Settings

It is known that the compound has a melting point of 66-67 degrees Celsius , indicating its stability under normal laboratory conditions

Metabolic Pathways

It is known that chloride ions, such as those in this compound, can participate in various biochemical reactions

Transport and Distribution

It is known that chloride ions, such as those in this compound, play vital roles in cellular physiology

Propiedades

IUPAC Name |

2-iodo-4-methylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClIO2S/c1-5-2-3-7(6(9)4-5)12(8,10)11/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEYFOQOZMRRLPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)Cl)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClIO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874514-40-6 |

Source

|

| Record name | 2-iodo-4-methylbenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2996951.png)

![ethyl [5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B2996953.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2996954.png)

![ethyl 2-(2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)acetate](/img/structure/B2996958.png)

![methyl 2-({[5-oxo-1-phenyl-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)acetate](/img/structure/B2996972.png)